![molecular formula C92H114N8O22S B1140414 Unii-G7E5NU015T CAS No. 54081-68-4](/img/structure/B1140414.png)
Unii-G7E5NU015T
Description
The study of complex compounds, especially those involving transition metals and lanthanides, plays a crucial role in understanding the multifaceted nature of chemical synthesis, molecular structures, chemical reactions, and properties. Transition metal and lanthanide complexes have been extensively researched for their unique magnetic, optical, and structural characteristics.
Synthesis Analysis
Synthesis of complex compounds often involves the reaction of metal atoms with organic or inorganic ligands. For instance, reactions of laser-ablated U atoms with (CN)₂ produce UNC, U(NC)₂, and U(NC)₄, identified via their infrared spectra in solid argon, showcasing a method to synthesize complexes with specific metal-ligand arrangements (Gong et al., 2015).
Molecular Structure Analysis
The structural analysis of complexes can reveal details about coordination geometry, ligand arrangements, and molecular symmetry. For example, the structures of mononuclear and tetranuclear CuII compounds derived from a Schiff base ligand were determined, showing how water molecules can be encapsulated within the structure due to hydrogen bonding interactions (Nayak et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving complex compounds can lead to the formation of materials with interesting magnetic properties. A study on molecule-based magnets formed by bimetallic oxalate networks and chiral tris(bipyridyl) complex cations highlights the synthesis and magnetic properties of such materials (Coronado et al., 2001).
Physical Properties Analysis
The physical properties of compounds, such as magnetism and optical activity, are significantly influenced by their molecular structure. For instance, novel undecanuclear heterobimetallic Zn4Ln7 complexes encapsulating peroxide anions were synthesized, showing unique magnetocaloric effects and slow relaxation of magnetization, indicative of single-molecule magnet behavior (Ke et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be tailored by carefully selecting the metal ions and ligands. The synthesis and investigation of CoII4, CoII7, and CoII2LnIII coordination clusters demonstrate how variations in metal and ligand types affect the chemical properties and potential applications as single molecule magnets (Modak et al., 2016).
Scientific Research Applications
Educational Programs and Research Translation
Unii-G7E5NU015T contributes significantly to the translation of scientific research into practical innovations. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) support experiential learning in STEM innovation, invention, and entrepreneurship, creating socially beneficial businesses. Such initiatives bridge the gap between basic scientific research and deployable technological innovations, significantly contributing to educational programs and research translation into real-world applications (Giordan et al., 2011).
Nanotechnology and Material Science
Unii-G7E5NU015T is pivotal in the advancement of nanotechnology and material science. The development of inorganic nanoparticles, for instance, is crucial for the electronics industry, where discoveries in semiconducting materials have revolutionized technology from vacuum tubes to miniature chips, indicating a strong interplay between scientific discovery and technological development (Cushing et al., 2004).
Space Exploration and Satellite Technology
The University Nanosat Program (UNP) exemplifies how Unii-G7E5NU015T is leveraged in space exploration and satellite technology. It provides a unique platform for student-built nanosatellites, fostering the training of aerospace professionals and the infusion of innovative methodologies and technologies in aerospace institutions (Hunyadi et al., 2004).
Collaborative Working Environments for Large Scientific Applications
Unii-G7E5NU015T aids in creating collaborative working environments, especially for large scientific applications like the Unified Air Pollution Model (UNI-DEM). Collaborative environments address remote development and data sharing issues, providing application-centric facilities for continuous development and experimentation by various institutes (Şahin et al., 2009).
Educational Research and Learning Innovations
In the realm of education, Unii-G7E5NU015T contributes to innovative learning methods. Research-based learning, for example, enhances students' ability to think critically and creatively. Implementation of such learning models in Integrated Science courses demonstrates significant improvements in the cognitive skills of students (Rahim, 2019).
Human Molecular Interaction Networks
Unii-G7E5NU015T plays a role in understanding human molecular interaction networks. The Unified Human Interactome (UniHI) database, for example, is crucial for network-based investigations in biology and medicine, offering comprehensive and user-friendly platforms for the retrieval, analysis, and visualization of human molecular interaction networks (Kalathur et al., 2013).
properties
IUPAC Name |
methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C46H56N4O9.H2O4S/c2*1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h2*10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t2*27-,36+,37-,38+,39+,42+,43-,44+,45-,46-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWXIQRLONXJLF-FOVAWKNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H114N8O22S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1716.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leurosine sulfate | |
CAS RN |
54081-68-4 | |
Record name | Vinleurosine sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054081684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinleurosine sulfate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7E5NU015T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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